molecular formula C10H20N2O2S B11807741 1-(Cyclohexylsulfonyl)piperazine

1-(Cyclohexylsulfonyl)piperazine

Katalognummer: B11807741
Molekulargewicht: 232.35 g/mol
InChI-Schlüssel: AYMKHHUHNCVVNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexylsulfonyl)piperazine is an organic compound with the molecular formula C10H20N2O2S. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylsulfonyl)piperazine can be synthesized through the reaction of piperazine with cyclohexanesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like dichloromethane. The mixture is cooled to 0°C, and the sulfonyl chloride is added dropwise. The reaction is then stirred at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclohexylsulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylsulfonyl)piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(Cyclohexylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    Piperazine: The parent compound, which is widely used as an anthelmintic agent.

    1-(Phenylsulfonyl)piperazine: A similar compound with a phenyl group instead of a cyclohexyl group, used in different pharmaceutical applications.

    1-(Methylsulfonyl)piperazine: Another derivative with a methyl group, known for its use in various chemical syntheses.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The cyclohexyl group provides steric hindrance and hydrophobic interactions, influencing the compound’s reactivity and binding affinity .

Eigenschaften

Molekularformel

C10H20N2O2S

Molekulargewicht

232.35 g/mol

IUPAC-Name

1-cyclohexylsulfonylpiperazine

InChI

InChI=1S/C10H20N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h10-11H,1-9H2

InChI-Schlüssel

AYMKHHUHNCVVNU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)S(=O)(=O)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.